molecular formula C10H7NO2 B100708 4-Cyanocinnamic acid CAS No. 18664-39-6

4-Cyanocinnamic acid

Cat. No. B100708
CAS RN: 18664-39-6
M. Wt: 173.17 g/mol
InChI Key: USVZQKYCNGNRBV-AATRIKPKSA-N
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Description

4-Cyanocinnamic acid is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It is related to cinnamic acid derivatives, which are known for their role in the matrix-assisted laser desorption ionization mass spectrometry (MALDI MS) as matrices, as well as their involvement in various organic reactions and material science applications.

Synthesis Analysis

The synthesis of derivatives related to 4-cyanocinnamic acid has been explored in several studies. For instance, the synthesis of 4-chloro-α-cyanocinnamic acid (Cl-CCA) was achieved by systematic variation of the functional groups of the α-cyanocinnamic acid core unit, leading to a compound with outstanding matrix properties for MALDI MS . Additionally, polymers derived from 4-carboxycinnamic acid have been synthesized, demonstrating the versatility of cinnamic acid derivatives in polymer science .

Molecular Structure Analysis

The molecular structure of 4-cyanocinnamic acid derivatives has been analyzed using various spectroscopic techniques. For example, a comparative Raman vibrational analysis of α-cyano-4-hydroxycinnamic acid (4CHCA) and its derivatives was performed to determine differences between structurally similar compounds . This type of analysis is crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

4-Cyanocinnamic acid and its derivatives participate in a variety of chemical reactions. Photoreactive cholesteric polyesters derived from 4-carboxycinnamic acid undergo trans-cis photoisomerization and photocycloaddition upon irradiation . Similarly, 4-methoxycinnamic acid-3'-methylbutyl ester was subjected to UV irradiation, resulting in cycloaddition products . These reactions are significant for the development of photoactive materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-cyanocinnamic acid derivatives have been extensively studied. Polarographic behavior of 4-cyanocinnamic acid shows a marked dependence on pH, with the reduction processes varying with pH levels . The compound's behavior as a MALDI MS matrix has also been investigated, revealing its superior performance in terms of sensitivity and peptide recovery in proteomic analyses . Furthermore, the mesogenic properties of certain cinnamic acid derivatives have been explored, indicating their potential as thermotropic nematic liquid crystals .

Scientific Research Applications

Application in Mass Spectrometry

  • Scientific Field : Mass Spectrometry
  • Summary of the Application : 4-Cyanocinnamic acid, also known as α-Cyano-4-hydroxycinnamic acid (CHCA), is used as a matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry . It enhances the ionization of protein or peptide standards and samples in MALDI mass spectrometers .
  • Methods of Application : The CHCA is mixed with the sample and the mixture is then applied to a metal plate. The plate is inserted into the mass spectrometer, and a laser is used to ionize the sample. The ions are then accelerated through an electric field, and their time of flight to the detector is measured .
  • Results or Outcomes : CHCA has been found to improve the detection sensitivity of intact proteins by 10 folds compared with traditional matrices . It also has high tolerance to salts, allowing for the detection of ion signals even in the presence of high concentrations of salts .

Application in Blocking Monocarboxylate Transporters

  • Scientific Field : Biochemistry
  • Summary of the Application : 4-Cyanocinnamic acid has been used to block monocarboxylate transporters .
  • Methods of Application : The exact methods of application are not specified in the source, but typically, the compound would be added to a biological system (such as a cell culture) where it would interact with the monocarboxylate transporters, blocking their function .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source .

Application in Protein Mass Spectrometry

  • Scientific Field : Protein Mass Spectrometry
  • Summary of the Application : CHCA is used as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) for protein mass spectrometry and proteomics . It is particularly useful in protein identification via peptide mass fingerprinting .
  • Methods of Application : The CHCA is mixed with the protein sample and the mixture is then applied to a metal plate. The plate is inserted into the mass spectrometer, and a laser is used to ionize the sample. The ions are then accelerated through an electric field, and their time of flight to the detector is measured .
  • Results or Outcomes : Using CHCA as a matrix for a 1 fmol bovine serum albumin (BSA) in-solution digest, the sequence coverage is raised to 48%, compared with 4% for traditional matrices . For a gel band containing 25 fmol of BSA, unambiguous protein identification becomes possible with CHCA .

Safety And Hazards

4-Cyanocinnamic acid is classified as Acute toxicity - Category 3, Oral. It is toxic if swallowed. It is recommended to wash thoroughly after handling and not to eat, drink or smoke when using this product .

Future Directions

The future directions of 4-Cyanocinnamic acid research include its potential use as a treatment for Non-Alcoholic Steatohepatitis (NASH) and its use in protein profiling by MALDI-MS .

properties

IUPAC Name

(E)-3-(4-cyanophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVZQKYCNGNRBV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277921
Record name (2E)-3-(4-Cyanophenyl)-2-propenoic acid
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanocinnamic acid

CAS RN

16642-94-7, 18664-39-6
Record name (2E)-3-(4-Cyanophenyl)-2-propenoic acid
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Record name 18664-39-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(4-Cyanophenyl)-2-propenoic acid
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Record name p-cyanocinnamic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.607
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Record name (2E)-3-(4-cyanophenyl)prop-2-enoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
FB JONES, JJ RATTO - Le Journal de …, 1975 - jphyscol.journaldephysique.org
La synthèse d'un nombre d'esters d'acide cinnamique contenant un cyano-groupe terminal a été réalisée. Certains exemples de ces composés sont caractérisés par des températures …
Number of citations: 5 jphyscol.journaldephysique.org
JARP Sarma, B Chaudhuri, GR Desiraju - 2000 - nopr.niscpr.res.in
… C distance of the incipient reactive double bond C-atoms of 4-cyanocinnamic acid, 1 at 300 K. The data for each stage was averaged from a 20 ps MD simulation. Esd values are given …
Number of citations: 2 nopr.niscpr.res.in
MJD Brand, B Fleet - Journal of Electroanalytical Chemistry and Interfacial …, 1968 - Elsevier
… Among the compounds studied, the only one to deviate from this equation was 4cyanocinnamic acid. The anomalous behaviour of 4-cyano derivatives in linear freeenergy relationships …
Number of citations: 0 www.sciencedirect.com
MSK Dhurjati, JARP Sarma, GR Desiraju - Journal of the Chemical …, 1991 - pubs.rsc.org
… of 3-cyanocinnamic acid 1 and 4-cyanocinnamic acid 2 is caused by differing degrees of … of 3-cyanocinnamic acid, 1 and 4-cyanocinnamic acid, 2 are virtually identical with respect to …
Number of citations: 24 pubs.rsc.org
MJD Brand, B Fleet - Journal of Electroanalytical Chemistry and Interfacial …, 1968 - Elsevier
… with the exception of 4-cyanocinnamic acid for which a 5' IO-~ M stock solution was prepared … The half-wave potential of 4-cyanocinnamic acid was found to differ significantly from that …
Number of citations: 22 www.sciencedirect.com
LJ Loeffler, EC Mar, JD Geratz… - Journal of Medicinal …, 1975 - ACS Publications
… 2-iodo-4cyanophenol,16 2,6-diiodo-4-cyanophenol,16 2-nitro-4-cyanophenol,16 3-cyanocinnamic acid,18 4-cyanocinnamic acid,19 and 4cyanophenoxyacetic acid20 were …
Number of citations: 16 pubs.acs.org
Z Huang, J Hao, JL Blackburn, MC Beard - ACS nano, 2021 - ACS Publications
… Methyl acetate was used for trans-3,5-difluorocinnamic acid and acetonitrile/isopropanol mixture (v/v = 5:1) was used for trans-4-cyanocinnamic acid. The ligand exchange solution was …
Number of citations: 7 pubs.acs.org
L Legoabe, J Kruger, A Petzer, JJ Bergh… - European journal of …, 2011 - Elsevier
… (E)-3-Cyanocinnamic acid (12a) or (E)-4-cyanocinnamic acid (12b) were reacted with the appropriately substituted aniline (5) in the presence of the dehydrating agent, EDAC. 4-…
Number of citations: 39 www.sciencedirect.com
AI Khadieva, VV Gorbachuk, II Stoikov - AIP Conference Proceedings, 2022 - pubs.aip.org
… The mass spectra was obtained on Bruker Ultraflex III MALDI-TOF instrument using 4-nitroaniline, 2,5dihydroxybenzoic acid, α-hydroxy-4-cyanocinnamic acid matrix. Elemental analysis …
Number of citations: 1 pubs.aip.org
DM Kroupa, M Voros, NP Brawand… - The journal of …, 2018 - ACS Publications
We studied the optical absorption enhancement in colloidal suspensions of PbS quantum dots (QD) upon ligand exchange from oleate to a series of cinnamate ligands. By combining …
Number of citations: 41 pubs.acs.org

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